5-(Dimethoxymethyl)-2-methylcyclohex-2-en-1-one 5-(Dimethoxymethyl)-2-methylcyclohex-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 84065-70-3
VCID: VC16021862
InChI: InChI=1S/C10H16O3/c1-7-4-5-8(6-9(7)11)10(12-2)13-3/h4,8,10H,5-6H2,1-3H3
SMILES:
Molecular Formula: C10H16O3
Molecular Weight: 184.23 g/mol

5-(Dimethoxymethyl)-2-methylcyclohex-2-en-1-one

CAS No.: 84065-70-3

Cat. No.: VC16021862

Molecular Formula: C10H16O3

Molecular Weight: 184.23 g/mol

* For research use only. Not for human or veterinary use.

5-(Dimethoxymethyl)-2-methylcyclohex-2-en-1-one - 84065-70-3

Specification

CAS No. 84065-70-3
Molecular Formula C10H16O3
Molecular Weight 184.23 g/mol
IUPAC Name 5-(dimethoxymethyl)-2-methylcyclohex-2-en-1-one
Standard InChI InChI=1S/C10H16O3/c1-7-4-5-8(6-9(7)11)10(12-2)13-3/h4,8,10H,5-6H2,1-3H3
Standard InChI Key APSYVGIRVKDAGX-UHFFFAOYSA-N
Canonical SMILES CC1=CCC(CC1=O)C(OC)OC

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₀H₁₆O₃, with a molecular weight of 184.23 g/mol and the IUPAC name 5-(dimethoxymethyl)-2-methylcyclohex-2-en-1-one. Key identifiers include:

PropertyValue
CAS Number84065-70-3
SMILESCC1=CCC(CC1=O)C(OC)OC
InChI KeyAPSYVGIRVKDAGX-UHFFFAOYSA-N
PubChem CID12827101

The structure comprises a cyclohexenone backbone (a six-membered ring with one double bond and a ketone group) substituted at positions 2 and 5 with methyl and dimethoxymethyl groups, respectively. The dimethoxymethyl moiety (–CH(OCH₃)₂) introduces steric bulk and electronic effects that influence reactivity, such as modulating nucleophilic attack at the ketone or stabilizing transition states in cycloaddition reactions.

Spectroscopic Properties

While specific spectral data (e.g., NMR, IR) are unavailable in the provided sources, analogous cyclohexenones exhibit characteristic signals:

  • ¹H NMR: A deshielded vinyl proton (δ 5.5–6.5 ppm) from the cyclohexene double bond and methoxy singlet (δ 3.2–3.4 ppm) .

  • ¹³C NMR: A carbonyl carbon at δ 205–215 ppm and olefinic carbons at δ 120–140 ppm .

  • IR: Strong C=O stretch near 1700 cm⁻¹ .

Synthesis and Reactivity

Reactivity Profile

The ketone group is susceptible to nucleophilic addition (e.g., Grignard reagents), while the dimethoxymethyl group may participate in acid-catalyzed hydrolysis to form aldehydes or ketones. The conjugated dienone system could undergo cycloadditions or serve as a Michael acceptor.

Applications in Research and Industry

Synthetic Intermediate

The compound’s functional groups make it a versatile precursor for:

  • Natural Product Synthesis: Building block for terpenoids and alkaloids.

  • Medicinal Chemistry: Functionalization to explore bioactivity (e.g., adding sulfonamide groups for antimicrobial activity).

Material Science

Cyclohexenones are investigated as monomers for photoresponsive polymers, though this application remains unexplored for the title compound .

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